molecular formula C12H15NO B2986318 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1820736-06-8

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2986318
CAS No.: 1820736-06-8
M. Wt: 189.258
InChI Key: STJRMNJMCGHQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by the reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides . This is followed by N-alkylation and acid hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its dihydroisoquinoline form.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the trimethyl substitutions.

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with two methyl groups instead of three.

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a single methyl group at the 6-position.

Uniqueness

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJRMNJMCGHQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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